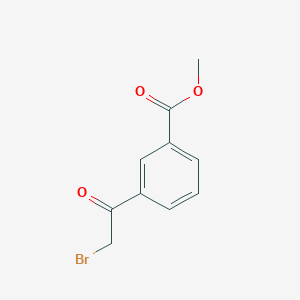

Methyl 3-(2-bromoacetyl)benzoate

Descripción general

Descripción

Methyl 3-(2-bromoacetyl)benzoate is an ester . It has a molecular weight of 257.08 g/mol . The IUPAC name for this compound is methyl 3-(bromoacetyl)benzoate .

Synthesis Analysis

Methyl 3-(2-bromoacetyl)benzoate is an important drug intermediate . It is used in the synthesis of phenylephrine, a selective α1-adrenergic receptor agonist .Molecular Structure Analysis

The molecular formula of Methyl 3-(2-bromoacetyl)benzoate is C10H9BrO3 . The InChI code is 1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis

Methyl 3-(2-bromoacetyl)benzoate is a solid at room temperature . It has a molecular weight of 257.08 g/mol . The compound has a topological polar surface area of 43.4 Ų .Aplicaciones Científicas De Investigación

Synthesis of Isoquinoline-1,3,4 (2H)-triones

Methyl 3-(2-bromoacetyl)benzoate has been used in reactions with primary amines. An unexpected in situ air oxidation that follows a cascade process allowed the access to a series of isoquinoline-1,3,4 (2H)-triones . These are a class of heterocyclic compounds of great interest containing an oxygen-rich heterocyclic scaffold .

Synthesis of Caspase Inhibitor Trione

A modification of the original protocol, utilizing a Staudinger reaction in the presence of trimethylphosphine, was necessary for the synthesis of Caspase inhibitor trione with a free NH group .

Generation of Pyran and Pyridine Derivatives

The compound has been used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .

Synthesis of Anticancer Agents

Methyl 3-(2-bromoacetyl)benzoate has been used in displacement reactions with thiols for the synthesis of anticancer agents 1,4-disubstituted phthalazines .

Preparation of Gd (III)-complexes

The compound has been used in reactions with secondary amines for the preparation of Gd (III)-complexes .

Synthesis of Highly Functionalized Isoindolinones

The compound has been used in the development of effective one-pot reactions related to the rational design of multifunctional starting materials .

Safety and Hazards

Direcciones Futuras

Methyl 3-(2-bromoacetyl)benzoate, as an important drug intermediate, has potential for further exploration in the synthesis of other pharmaceutical compounds . Its use in the synthesis of phenylephrine suggests potential applications in the development of treatments for conditions like nasal congestion .

Propiedades

IUPAC Name |

methyl 3-(2-bromoacetyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUUCORIWWWPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919673 | |

| Record name | Methyl 3-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915402-28-7 | |

| Record name | Methyl 3-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2614850.png)